Cas no 114216-82-9 (8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-)
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)- structure](https://nl.kuujia.com/scimg/cas/114216-82-9x500.png)
114216-82-9 structure
Productnaam:8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-
CAS-nummer:114216-82-9
MF:C15H14O4
MW:258.269264698029
CID:153858
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-
- 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propenyl)- (9CI)
- Rutalpinin
- 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 6-(1,1-dimethyl-2-propen-1-yl)-
-
- Inchi: 1S/C15H14O4/c1-4-15(2,3)10-7-12(16)19-13-9(10)5-6-11-14(13)18-8-17-11/h4-7H,1,8H2,2-3H3
- InChI-sleutel: URJGJBDKMBAHTK-UHFFFAOYSA-N
- LACHT: CC(C1C2C(=C3C(=CC=2)OCO3)OC(=O)C=1)(C=C)C
Berekende eigenschappen
- Exacte massa: 258.08922
Experimentele eigenschappen
- Dichtheid: 1.265±0.06 g/cm3(Predicted)
- Kookpunt: 393.1±42.0 °C(Predicted)
- PSA: 44.76
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)- Gerelateerde literatuur
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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